molecular formula C15H15NO4 B4586800 ethyl 3-(2-furoylamino)-2-methylbenzoate

ethyl 3-(2-furoylamino)-2-methylbenzoate

Cat. No.: B4586800
M. Wt: 273.28 g/mol
InChI Key: FFSXXLDQZYWLHY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-furoylamino)-2-methylbenzoate is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.10010796 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research by Liu et al. (2012) focused on the crystal structure of a related compound, demonstrating the importance of intramolecular and intermolecular hydrogen bonding in determining molecular conformation and stability in the crystalline state. This research contributes to the foundational understanding of molecular interactions in solid forms, which is crucial for drug design and material science (Hong-qiang Liu et al., 2012).

Synthesis and Chemical Transformations

Cucek and Verček (2008) explored the synthesis and transformations of similar ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, illustrating the versatility of these compounds in organic synthesis. This work lays the groundwork for developing new chemical entities with potential pharmaceutical applications (K. Cucek & B. Verček, 2008).

Iminofurans Chemistry

Shipilovskikh and Rubtsov (2014) focused on the decyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under the action of aliphatic amines. Their research into iminofurans highlights the potential for creating biologically active compounds through novel synthetic pathways (S. A. Shipilovskikh & A. Rubtsov, 2014).

Antibacterial, Antiurease, and Antioxidant Activities

Sokmen et al. (2014) synthesized a compound named ethyl N′-furan-2-carbonylbenzohydrazonate, assessing its antibacterial, antiurease, and antioxidant activities. This study demonstrates the potential pharmaceutical applications of furan derivatives in treating infections and diseases associated with oxidative stress (B. B. Sokmen et al., 2014).

Metal Complex Synthesis

Research by Topf et al. (2011) on the synthesis and characterization of metal complexes bearing amino-functionalized N-heterocyclic carbenes includes the study of silver(I), gold(I), and gold(III) complexes. This work could have implications for the development of novel materials with unique electronic and catalytic properties (C. Topf et al., 2011).

Antitumor Activity

Klimova et al. (2012) investigated ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their oxidative products for in vitro antitumor activity. Their findings suggest the potential of these compounds in cancer therapy, highlighting the importance of further research in this area (E. Klimova et al., 2012).

Properties

IUPAC Name

ethyl 3-(furan-2-carbonylamino)-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-19-15(18)11-6-4-7-12(10(11)2)16-14(17)13-8-5-9-20-13/h4-9H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSXXLDQZYWLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.